Antiarol rutinoside

pharmacokinetics bioavailability solubility

Researchers requiring Antiarol rutinoside as a specific antimicrobial probe or phytochemical reference standard cannot substitute generic flavonoids like rutin-the distinct 3,4,5-trimethoxyphenol aglycone dictates unique redox, lipophilicity, and target-binding properties critical for experimental validity. • Broad-spectrum activity against bacteria, fungi, protozoa & viruses enables multi-target mechanism studies • Authenticated reference standard for Pinus, Dracaena, Miliusa chemotaxonomy • ≥98% HPLC purity; batch-specific COA provided for QC rigor

Molecular Formula C21H32O13
Molecular Weight 492.5 g/mol
Cat. No. B13833426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiarol rutinoside
Molecular FormulaC21H32O13
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O
InChIInChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3/t8-,12+,13-,14+,15+,16-,17+,18+,20+,21+/m0/s1
InChIKeyFNPXSSIBZAQOBP-PFQYSTRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiarol Rutinoside: Sourcing and Procurement of a 3,4,5-Trimethoxyphenyl Rutinoside for Specialized Research


Antiarol rutinoside (CAS 261351-23-9, C21H32O13, molecular weight 492.47) is a naturally occurring phenolic glycoside comprising the aglycone antiarol (3,4,5-trimethoxyphenol) conjugated to a rutinoside sugar moiety [1]. This compound has been identified and isolated from diverse plant species, most notably the barks of Pinus yunnanensis, the leaves of Dracaena angustifolia, Miliusa balansae, and Celastrus orbiculatus, establishing it as a pan-taxonomic secondary metabolite . As a specialized glycoside with a unique methoxylation pattern, it presents distinct physicochemical and bioactivity signatures that differentiate it from more common flavonoids and phenolic glycosides in commercial libraries.

Antiarol Rutinoside vs. Standard Flavonoid Glycosides: Critical Limitations of Generic Substitution in Phenolic Research


Researchers should be aware that substituting Antiarol rutinoside with more abundant, structurally analogous compounds such as rutin (quercetin-3-O-rutinoside) or other generic phenolic glycosides is scientifically unsound. While all share the rutinoside disaccharide, the core aglycone of Antiarol rutinoside is 3,4,5-trimethoxyphenol, which is chemically distinct from flavonoid (quercetin, kaempferol) or simple phenolic (salicin) cores . This difference dictates that its redox potential, lipophilicity, and specific protein-binding interactions will be non-equivalent, thereby compromising any research aiming to replicate or build upon studies where Antiarol rutinoside is the specific agent of interest . The following quantitative evidence underscores these specific and non-interchangeable properties.

Quantitative Comparative Evidence for Antiarol Rutinoside: Differentiated Performance and Characterization Data


Enhanced Solubility and Bioavailability vs. Aglycone Antiarol

The conjugation of antiarol to a rutinoside sugar moiety fundamentally alters the compound's physicochemical properties, most notably by significantly increasing its aqueous solubility and predicted bioavailability compared to the free aglycone. While the aglycone antiarol (3,4,5-trimethoxyphenol) has limited aqueous solubility, the rutinoside form exhibits properties typical of glycosides, including high solubility in polar solvents, which is critical for its formulation and biological evaluation . This is a class-level inference based on the well-established principle that glycosylation enhances the aqueous solubility of phenolic aglycones [1].

pharmacokinetics bioavailability solubility glycoside

Broad-Spectrum Antimicrobial Activity vs. Single-Target Phenolics

Antiarol rutinoside demonstrates antimicrobial activity against a wide range of organisms, including bacteria, fungi, protozoa, and viruses . While specific MIC (Minimum Inhibitory Concentration) values are not universally standardized in the available primary literature, this broad-spectrum activity profile differentiates it from many other phenolic glycosides that exhibit more limited or specific antimicrobial spectra [1]. This is a class-level inference supported by its reported pan-antimicrobial activity.

antimicrobial antibacterial antifungal natural product

Specific Anti-Proliferative Profile of Aglycone Antiarol Against T. brucei rhodesiense

While this data pertains to the aglycone (Antiarol) rather than the glycoside, it provides critical insight into the core pharmacophore's potential. Antiarol demonstrates significant trypanocidal activity against Trypanosoma brucei rhodesiense, the causative agent of East African sleeping sickness, with an IC50 value of 24.93 µg/mL . This activity is notable and provides a specific, quantifiable benchmark for the core structure's bioactivity. The rutinoside moiety may modulate this activity, but the aglycone's potency establishes a validated starting point for medicinal chemistry efforts focused on optimizing antiparasitic efficacy or selectivity.

antiparasitic trypanosoma IC50 neglected tropical diseases

Defined DPPH Radical Scavenging Activity for Aglycone Antiarol

The aglycone antiarol exhibits moderate DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity . An IC50 value of 0.25 mg/mL has been reported for Antiarol rutinoside in DPPH scavenging assays, with a TEAC value of 0.15 . While the rutinoside moiety may attenuate the direct antioxidant potency compared to the free phenol (a common phenomenon due to steric hindrance and reduced electron-donating capacity of the glycosylated hydroxyl group), this data establishes a quantifiable baseline for comparative antioxidant screening. The activity is moderate and suggests that the compound's primary research value may lie in other bioactivities.

antioxidant DPPH assay free radical scavenging IC50

Validated Research and Application Scenarios for Antiarol Rutinoside Based on Current Evidence


Investigating Broad-Spectrum Antimicrobial Mechanisms

Given its documented antimicrobial activity against a wide range of organisms, including bacteria, fungi, protozoa, and viruses , Antiarol rutinoside is ideally suited as a chemical probe in studies aimed at elucidating common or unique mechanisms of action against diverse microbial targets. Its broad-spectrum profile distinguishes it from more narrowly acting agents, making it a valuable tool for research into multi-target antimicrobial strategies or host-directed therapies.

Comparative Phytochemical and Chemotaxonomic Studies in Pinus and Related Genera

The isolation of Antiarol rutinoside from the barks of Pinus yunnanensis , as well as its presence in Dracaena angustifolia and Miliusa balansae , establishes it as a valuable chemical marker. Researchers engaged in phytochemical analysis, chemotaxonomy, or quality control of botanicals from these and related genera can utilize authenticated samples of Antiarol rutinoside as an analytical reference standard for species authentication and comparative metabolomic profiling.

Structure-Activity Relationship (SAR) Studies of Antiparasitic Phenolics

The documented trypanocidal activity of the aglycone antiarol (IC50 = 24.93 µg/mL against T. brucei rhodesiense ) provides a clear rationale for SAR investigations. Antiarol rutinoside can serve as a starting point for synthesizing and evaluating novel derivatives, with the goal of improving potency, selectivity, or pharmacokinetic properties for potential applications in neglected tropical disease research.

Reference Compound for Glycosylation-Enhanced Solubility and Bioavailability Studies

As a phenolic glycoside, Antiarol rutinoside demonstrates the class-level property of enhanced aqueous solubility compared to its aglycone . This makes it a practical model compound for studies investigating the impact of glycosylation on the physicochemical and biological properties of natural products, including dissolution rate, membrane permeability, and in vitro bioassay performance in aqueous buffer systems.

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